molecular formula C10H11ClO2 B072705 Ethyl 4-(Chloromethyl)benzoate CAS No. 1201-90-7

Ethyl 4-(Chloromethyl)benzoate

Cat. No. B072705
CAS RN: 1201-90-7
M. Wt: 198.64 g/mol
InChI Key: JTTXRFNOFFGPFI-UHFFFAOYSA-N
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Description

Introduction Ethyl 4-(Chloromethyl)benzoate is a chemical compound involved in various organic syntheses. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Synthesis Analysis The synthesis of Ethyl 4-(Chloromethyl)benzoate involves several chemical reactions, starting from basic organic components. For instance, a study described the synthesis of related metabolites through specific reactions, implying that similar methodologies can be applied to Ethyl 4-(Chloromethyl)benzoate (Sunthankar et al., 1993).

Molecular Structure Analysis The molecular structure of Ethyl 4-(Chloromethyl)benzoate and related compounds has been analyzed using techniques like X-ray crystallography. For example, the structure of a similar compound was determined, providing insights into the atomic arrangement and bonding (Manolov et al., 2012).

Chemical Reactions and Properties Ethyl 4-(Chloromethyl)benzoate undergoes various chemical reactions, including substitution and addition reactions, due to the presence of the chloromethyl group. The compound's properties, such as reactivity with nucleophiles, are crucial for its application in organic synthesis.

Physical Properties Analysis The physical properties of Ethyl 4-(Chloromethyl)benzoate, such as melting point, boiling point, and solubility, influence its handling and application in chemical syntheses. However, specific studies on these properties are not directly highlighted in the provided literature.

Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity of Ethyl 4-(Chloromethyl)benzoate, are important for understanding its behavior in reactions. Studies on related compounds can offer insights into its chemical behavior and potential applications in synthesis (Pacheco et al., 2015).

Scientific Research Applications

  • Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, including compounds structurally related to Ethyl 4-(Chloromethyl)benzoate, have shown potential as novel antiplatelet drug candidates. These compounds inhibit platelet aggregation and P-selectin expression, suggesting their utility in thrombotic diseases (Chen et al., 2008).

  • Anti-Juvenile Hormone Agents : Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, derived from Ethyl 4-(Chloromethyl)benzoate, demonstrates strong anti-juvenile hormone activity. This leads to precocious metamorphosis in Bombyx mori (silkworm), indicating its potential use in insect control (Kaneko et al., 2011).

  • Polymerization Initiator : Ethyl 4-(dimethylamino)benzoate has been studied as an initiator in the spontaneous polymerization of aqueous acidic dental adhesive systems. This compound activates polymerization in the presence of various bases, crucial for dental adhesive applications (Bai et al., 2013).

  • Liquid Crystal Synthesis : Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate compounds have been synthesized and exhibit liquid crystalline properties. This suggests potential applications in liquid crystal displays (LCDs) and temperature sensing devices (Mehmood et al., 2018).

  • Structural Analysis : Raman spectroscopy studies of ethyl 4-(dimethylamino)benzoate in various solvents have provided insights into solute-solvent interactions. This research is significant for understanding molecular interactions in condensed phases (Mitambo & Loppnow, 1996).

properties

IUPAC Name

ethyl 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTXRFNOFFGPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298608
Record name Ethyl 4-(Chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(Chloromethyl)benzoate

CAS RN

1201-90-7
Record name 1201-90-7
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Record name Ethyl 4-(Chloromethyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(Chloromethyl)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Takada, Y Nishioka, T Baba - C, 2017 - mdpi.com
In order to develop a novel technique for the fabrication of hybrid materials containing polymers and nanocarbons, we examined the surface modification of pristine multi-walled carbon …
Number of citations: 5 www.mdpi.com
P Kaszynski, DA Dougherty - The Journal of Organic Chemistry, 1993 - ACS Publications
A series of six heterocyclic diesters lb-6b containing all combinations of nitrogen, sulfur, and selenium has been prepared from a common precursor, diethyl 2, 2'-dinitrostilbene-4, 4'-…
Number of citations: 106 pubs.acs.org
JL Reymond, GK Jahangiri, C Stoudt… - Journal of the American …, 1993 - ACS Publications
The hydrolysis of alkyl enol ethers to their corresponding carbonyl compounds proceeds by rate determining protonation of the 8-carbon to form an activated oxocarbonium ion …
Number of citations: 80 pubs.acs.org
H Cui, J Huang, Y Lei, Q Chen, Z Hu, J Niu… - European Journal of …, 2022 - Elsevier
Snail and histone deacetylases (HDACs) have an important impact on cancer treatment, especially for their synergy. Therefore, the development of inhibitors targeting both Snail and …
Number of citations: 7 www.sciencedirect.com
A Metzger, C Argyo, P Knochel - Synthesis, 2009 - thieme-connect.com
Highly functionalized benzylic zinc chlorides are prepared by the direct insertion of commercially available zinc dust into the corresponding benzylic chlorides in the presence of …
Number of citations: 1 www.thieme-connect.com

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